molecular formula C3H2Cl3NO2 B14757568 (Z)-3,3,3-trichloro-1-nitroprop-1-ene CAS No. 763-16-6

(Z)-3,3,3-trichloro-1-nitroprop-1-ene

Cat. No.: B14757568
CAS No.: 763-16-6
M. Wt: 190.41 g/mol
InChI Key: WFDXHJPDAZMBMW-UPHRSURJSA-N
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Description

Significance of Highly Electrophilic Alkenes in Contemporary Organic Chemistry

In contemporary organic chemistry, alkenes are fundamental starting materials for the synthesis of a vast array of complex molecules. tutorchase.com Their reactivity stems from the carbon-carbon double bond, a region of high electron density composed of a sigma (σ) bond and a more accessible pi (π) bond. tutorchase.comchemistrystudent.com This electron-rich π system allows alkenes to act as nucleophiles, readily reacting with electron-deficient species known as electrophiles in what are termed electrophilic addition reactions. tutorchase.combyjus.com

The reactivity of alkenes can be precisely controlled by the nature of the substituent groups attached to the double bond. When strong electron-withdrawing groups are present, the electron density of the double bond is significantly reduced. This electronic perturbation transforms the alkene from a nucleophile into a powerful electrophile. These "electron-deficient" or highly electrophilic alkenes are exceptionally valuable reagents, participating in a range of crucial transformations, including Michael additions and various cycloaddition reactions. Their enhanced reactivity and specific reaction pathways allow chemists to construct complex molecular architectures with high efficiency and control.

Contextualization of 3,3,3-Trichloro-1-nitroprop-1-ene within Nitroalkene Chemistry

(Z)-3,3,3-trichloro-1-nitroprop-1-ene, hereafter referred to as TNP, is a prominent example of a highly electrophilic alkene. Its potent electrophilicity is a direct consequence of the two powerful electron-withdrawing groups attached to its structure: the nitro (NO₂) group and the trichloromethyl (CCl₃) group. The presence of these groups polarizes the molecule, making the carbon atom beta to the nitro group highly susceptible to nucleophilic attack.

Scope of Academic Research on this compound

Academic research on TNP has largely concentrated on its application as a key component in cycloaddition reactions, particularly [3+2] cycloadditions. These reactions provide a straightforward and efficient route to valuable five-membered heterocyclic compounds. nih.govresearchgate.net Experimental and theoretical studies, often employing Molecular Electron Density Theory (MEDT), have explored the reactions of TNP with various three-atom components. nih.govmdpi.com

Key research areas include:

Reactions with Nitrile N-Oxides: Studies show that TNP acts as a very strong electrophile in reactions with aryl-substituted nitrile N-oxides, which behave as moderate nucleophiles. These reactions proceed with full regioselectivity to yield isoxazoline (B3343090) derivatives. researchgate.netnih.gov

Reactions with Diazocompounds: The cycloaddition of TNP with diaryldiazomethanes leads to the formation of 5-nitro-Δ¹-pyrazoline systems. Interestingly, these products can undergo spontaneous dehydrochlorination, a rare occurrence for trichloromethylated heterocycles under mild conditions. researchgate.net

Reactions with Nitrylimines: Research on the reaction between TNP and N-aryl-C-arylnitrylimines has revealed unexpected pathways, leading to the formation of 5-nitropyrazoles through a unique chloroform (B151607) (CHCl₃) elimination process, rather than the expected pyrazoline product. mdpi.com

These studies focus on understanding the reaction kinetics, thermodynamics, regioselectivity, and the molecular mechanisms of these transformations. The data below summarizes representative research findings.

Reactant ClassProduct ClassKey Findings
Nitrile N-OxidesIsoxazolinesReaction is a polar, irreversible, and kinetically controlled [3+2] cycloaddition. TNP acts as a potent electrophile. nih.gov
DiaryldiazomethanesΔ¹-PyrazolinesOccurs with full regioselectivity; products are unstable and undergo spontaneous dehydrochlorination. researchgate.net
NitryliminesPyrazolesThe expected Δ²-pyrazoline intermediate is not isolated; the reaction proceeds via a unique CHCl₃ elimination. mdpi.com
EnaminesNitroalkylated Z-enaminesThe reaction proceeds via a Michael addition, with subsequent hydrolysis yielding 2-trihalomethyl-1-nitroalkan-4-ones. researchgate.net

Stereochemical Considerations: Importance of the (Z)-Isomer

In alkene chemistry, stereochemistry is paramount, as the spatial arrangement of substituents around the rigid carbon-carbon double bond dictates the molecule's shape and reactivity. Isomers that differ only in the spatial arrangement of groups around a double bond are known as geometric isomers, designated as (E) or (Z). The designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules. If the highest-priority groups on each carbon of the double bond are on the same side, the isomer is (Z) (from the German zusammen, meaning together). If they are on opposite sides, it is (E) (entgegen, opposite).

For 3,3,3-trichloro-1-nitroprop-1-ene, the specific use of the (Z)-isomer is crucial for achieving stereocontrol in chemical synthesis. Because cycloaddition reactions are often stereospecific, the geometry of the starting alkene directly translates to the stereochemistry of the resulting cyclic product. Synthetic methods, such as those employing Wittig-type reagents like 3,3,3-trichloropropyl-1-triphenylphosphorane, have been developed to selectively produce (Z)-olefins. organic-chemistry.org This stereochemical control is essential for the synthesis of complex target molecules, particularly in pharmaceutical and materials science, where a specific stereoisomer is often responsible for the desired biological activity or material property. The stability of the double bond prevents facile interconversion between the (Z) and (E) isomers under typical reaction conditions, making the synthesis of the pure (Z)-isomer a key strategic consideration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

763-16-6

Molecular Formula

C3H2Cl3NO2

Molecular Weight

190.41 g/mol

IUPAC Name

(Z)-3,3,3-trichloro-1-nitroprop-1-ene

InChI

InChI=1S/C3H2Cl3NO2/c4-3(5,6)1-2-7(8)9/h1-2H/b2-1-

InChI Key

WFDXHJPDAZMBMW-UPHRSURJSA-N

Isomeric SMILES

C(=C\[N+](=O)[O-])\C(Cl)(Cl)Cl

Canonical SMILES

C(=C[N+](=O)[O-])C(Cl)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Z 3,3,3 Trichloro 1 Nitroprop 1 Ene and Its Precursors

Elaboration of Elimination Reactions from Halogenated Nitroalkanes

Elimination reactions are a cornerstone in the synthesis of alkenes, including the title compound. These reactions typically involve the removal of atoms or groups from adjacent carbon atoms to form a double bond. For halogenated nitroalkanes, this often entails the removal of a hydrogen atom and a halogen (dehydrohalogenation) or the elimination of a larger leaving group.

A primary route to obtaining 3,3,3-trichloro-1-nitroprop-1-ene involves a two-step protocol starting from an alcohol precursor, 1,1,1-trichloro-3-nitropropan-2-ol (B15401404). This alcohol is first converted into an acetate (B1210297) ester, 1,1,1-trichloro-2-acetoxy-3-nitropropane, which then undergoes elimination of acetic acid to yield the desired nitroalkene. nih.gov

The synthesis of the precursor alcohol is typically achieved via a Henry condensation reaction between chloral (B1216628) hydrate (B1144303) and nitromethane (B149229). nih.gov The subsequent esterification and elimination can be summarized as follows:

Esterification: The hydroxyl group of 1,1,1-trichloro-3-nitropropan-2-ol is acetylated, commonly using acetyl chloride, to form the intermediate 1,1,1-trichloro-2-acetoxy-3-nitropropane.

Elimination (Acetic Acid Extrusion): The acetate intermediate is then treated with a mild base, such as sodium carbonate, to induce the elimination of acetic acid, resulting in the formation of 3,3,3-trichloro-1-nitroprop-1-ene. researchgate.net

This method has been successfully applied to analogous tribromo compounds, where the decomposition of the nitroester in the presence of sodium carbonate in benzene (B151609) yields the final tribromonitropropene. researchgate.net The reaction provides a reliable pathway to the trihalogenated nitropropene scaffold.

Dehydrohalogenation is a classic chemical reaction that involves the elimination of a hydrogen halide from a substrate, typically facilitated by a base. This pathway is crucial for synthesizing unsaturated compounds from their saturated halogenated precursors. In the context of nitroalkanes, a strong base is often employed to remove a proton from the carbon adjacent to the nitro group, followed by the expulsion of a halide ion from the neighboring carbon to form a double bond.

While direct dehydrohalogenation to form (Z)-3,3,3-trichloro-1-nitroprop-1-ene from a precursor like 1,2-dichloro-3,3,3-trichloronitropropane is a plausible route, specific examples in the literature for this exact transformation are scarce. However, the principle is well-established. For instance, the dehydrohalogenation of 1-nitro-3-(1,3,3,3-tetrachloro-1-methylpropyl)benzene is a key step in producing the corresponding unsaturated nitro compound. google.com

The choice of base and solvent is critical in directing the reaction and can influence the stereochemical outcome. Strong, sterically hindered bases like potassium tert-butoxide are often used to favor elimination over substitution reactions. scirp.org

Reaction Type Precursor Reagents Product Key Feature
Acetic Acid Extrusion1,1,1-Trichloro-2-acetoxy-3-nitropropaneSodium Carbonate3,3,3-Trichloro-1-nitroprop-1-eneTwo-step conversion from alcohol via acetate intermediate. nih.govresearchgate.net
DehydrohalogenationHalogenated NitroalkaneStrong Base (e.g., KOH, K-tert-butoxide)NitroalkeneBase-mediated removal of HX to form a C=C double bond. scirp.org

Alternative Synthetic Routes and Their Mechanistic Implications

The most prominent alternative route for the synthesis of the 3,3,3-trichloro-1-nitroprop-1-ene backbone is the Henry (or nitroaldol) reaction. nih.govscirp.org This reaction is a base-catalyzed carbon-carbon bond-forming process between a nitroalkane and a carbonyl compound (aldehyde or ketone). scirp.org

In this specific synthesis, the reaction occurs between nitromethane and chloral (or its hydrate). The mechanism involves the deprotonation of nitromethane by a base to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of chloral. The resulting nitroalkoxide is subsequently protonated to yield the β-nitro alcohol, 1,1,1-trichloro-3-nitropropan-2-ol. scirp.orgscirp.org

Reaction Scheme: Henry Reaction

Significant research has been dedicated to developing asymmetric, catalytic versions of the Henry reaction to control the stereochemistry of the resulting alcohol, although this is less critical if the chiral center is eliminated in the subsequent step to form the alkene. orgsyn.org

Stereocontrolled Synthesis of this compound

Achieving stereocontrol to selectively synthesize the (Z)-isomer of an alkene is a significant challenge in organic synthesis. While many elimination reactions produce a mixture of (E) and (Z)-isomers, certain methodologies can favor the formation of one over the other.

One potential strategy for achieving (Z)-selectivity is through a Wittig-type reaction. For example, the deprotonation of 3,3,3-trichloropropyl-1-triphenylphosphonium chloride generates a phosphorane reagent. This ylide reacts with aldehydes to produce trichloromethylated (Z)-olefins with high stereospecificity. organic-chemistry.org While this has not been explicitly reported for the synthesis of this compound from a nitro-aldehyde, the principle of using a stabilized ylide to favor the Z-alkene is a well-established synthetic strategy. The formation of the Z-isomer is often favored in Wittig reactions involving stabilized ylides under salt-free conditions.

Method Reactants Key Feature Potential Outcome
Wittig ReactionAldehyde + 3,3,3-Trichloropropyl-1-triphenylphosphoraneFormation of a C=C bond from a carbonylHigh stereoselectivity for the (Z)-olefin. organic-chemistry.org

It is important to note that many synthetic reports focus on the (E)-isomer of 3,3,3-trichloro-1-nitroprop-1-ene, which is often used in cycloaddition reactions. researchgate.net The conditions that favor the (E)-isomer could potentially be modified (e.g., changing solvent polarity, base, or reaction temperature) to increase the yield of the desired (Z)-isomer.

Purification and Isolation Techniques for Stereoisomers

Once a synthesis yields a mixture of (Z) and (E) isomers, effective purification and isolation techniques are required to obtain the pure (Z)-isomer. The different spatial arrangements of atoms in geometric isomers lead to differences in their physical properties, such as polarity, boiling point, and melting point, which can be exploited for separation.

Chromatographic Methods:

Column Chromatography: This is a standard and effective method for separating isomers with different polarities. For example, (E) and (Z) isomers of substituted triazolylpropenones have been successfully separated using column chromatography with a chloroform-ethyl acetate eluent system. The separation is monitored by Thin-Layer Chromatography (TLC), where isomers typically exhibit different Rf values.

High-Performance Capillary Electrophoresis (HPCE): This technique can be employed for the separation of Z- and E-isomers, offering high resolution. researchgate.net

Specialized Stationary Phases: The use of fluorinated columns in chromatography can achieve better recognition and separation of geometrical isomers. This is attributed to unique interactions between the fluorinated stationary phase and the solutes. researchgate.net

Other Techniques:

Fractional Crystallization: If the isomers are solid and have sufficiently different solubilities in a particular solvent, they can be separated by fractional crystallization.

Distillation: For liquid isomers with different boiling points, fractional distillation can be an effective separation method.

The success of any separation technique depends on the specific physical properties of the isomeric mixture. Characterization of the pure isomers is then typically performed using spectroscopic methods like ¹H NMR, where the coupling constants of the vinylic protons often differ between the (Z) and (E) configurations.

Reactivity Profiles and Transformational Pathways of Z 3,3,3 Trichloro 1 Nitroprop 1 Ene

Participation in [3+2] Cycloaddition Reactions (32CA)

(Z)-3,3,3-trichloro-1-nitroprop-1-ene is a proficient reactant in [3+2] cycloaddition (32CA) reactions, a powerful class of pericyclic reactions for constructing five-membered heterocyclic rings. It readily reacts with 1,3-dipoles such as nitrones and nitrile N-oxides. In these reactions, this compound acts as a potent electrophile, reacting with nucleophilic 1,3-dipoles in a polar, often asynchronous, process. The stability of the resulting cycloadducts can be variable; while in many cases the trichloromethyl group provides significant stabilization, in others, it can facilitate subsequent transformations. nih.govresearchgate.net

Reactions with Nitrones

The 1,3-dipolar cycloaddition between nitrones and alkenes is a well-established method for synthesizing the isoxazolidine (B1194047) ring system. jchps.comwikipedia.org The reaction of this compound with various nitrones has been investigated, revealing important details about the stereochemical and regiochemical outcomes of these transformations.

The [3+2] cycloaddition reactions between this compound and C-aryl-N-arylnitrones proceed with a high degree of regio- and stereoselectivity. Analogous studies with the structurally similar 3,3,3-tribromo-1-nitroprop-1-ene have shown that these reactions lead exclusively to the formation of single products, identified as 3,4-cis-4,5-trans-4-nitroisoxazolidines. mdpi.comnih.gov This high selectivity is notable because similar reactions with less bulky substituents on the nitroalkene, such as 1-nitroprop-1-ene, often yield mixtures of diastereomers. nih.gov The bulky trihalomethyl group is believed to play a crucial role in directing the stereochemical outcome of the cycloaddition. nih.gov The regioselectivity is governed by the frontier molecular orbital (FMO) interactions, where the dominant interaction is between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the nitroalkene. wikipedia.org This leads to the formation of the 4-nitro substituted isoxazolidine ring. researchgate.net

Table 1: Cycloaddition of Trihalonitropropenes with Diaryl Nitrones

Dipolarophile1,3-DipoleSolventProductSelectivity
3,3,3-Tribromo-1-nitroprop-1-ene(Z)-C-aryl-N-phenylnitronesBenzene (B151609)3,4-cis-4,5-trans-2-phenyl-3-aryl-4-nitro-5-tribromomethylisoxazolidinesFull regio- and stereoselectivity

Table 2: Kinetic Data for Cycloaddition with Triphenylnitrone

Dipolarophile1,3-DipoleSolventTemperatureRate Constant (k)Mechanism
(E)-3,3,3-trichloro-1-nitroprop-1-eneTriphenylnitroneToluene (B28343)Room Temp.73.74 L mol⁻¹ s⁻¹Concerted, one-step
NitroetheneTriphenylnitroneTolueneRoom Temp.~3 times slowerConcerted, one-step

The electronic nature of the substituents on the nitrone plays a critical role in the reactivity observed during [3+2] cycloadditions. The reaction is a polar process initiated by the attack of the nucleophilic oxygen atom of the nitrone on the most electrophilic β-carbon atom of the nitroalkene moiety. researchgate.net Therefore, substituents on the C-aryl ring of the nitrone that increase its nucleophilicity are expected to accelerate the reaction. Conversely, electron-withdrawing groups on the nitrone would decrease its reactivity. The regiochemistry is controlled by these electronic interactions, favoring the formation of 5-substituted isoxazolidines when the alkene is electron-rich or neutral, and 4-substituted isoxazolidines when the alkene is electron-poor, as is the case with this compound. wikipedia.org

Reactions with Nitrile N-Oxides

Nitrile N-oxides are another class of 1,3-dipoles that readily undergo [3+2] cycloaddition with this compound to yield 2-isoxazoline derivatives. nih.govnih.gov These reactions are of significant interest for synthesizing heterocyclic compounds with potential biological activity, enhanced by the presence of both the nitro and trichloromethyl groups. nih.gov

The reaction between this compound (TNP) and a series of aryl-substituted nitrile N-oxides has been studied both experimentally and theoretically. nih.govnih.govresearchgate.net These reactions are classified as zwitterionic-type (zw-type) 32CA reactions, characterized by a forward electron density flux from the nucleophilic nitrile oxide to the strongly electrophilic TNP. nih.gov The reactions are highly regioselective, exclusively yielding 3-aryl-4-nitro-5-trichloromethyl-2-isoxazolines. nih.govmdpi.com This regioselectivity is correctly predicted by the analysis of Parr functions, which indicate the most favorable interaction is between the oxygen atom of the nitrile oxide and the carbon atom bearing the CCl3 group. nih.govnih.gov

The reaction mechanism is determined to be a two-stage, one-step process. Bond formation is asynchronous, with the C-C bond forming prior to the O-C bond. nih.govnih.gov The reactivity within the series of aryl-substituted nitrile N-oxides is dependent on their nucleophilicity; for instance, the reaction involving the methoxy-substituted (MeO) nitrile N-oxide, which is the most nucleophilic, is the most favorable. nih.govnih.gov These cycloadditions are irreversible and kinetically controlled, with moderate activation Gibbs free energies. nih.gov

Table 3: Theoretical Data for Cycloaddition of Aryl-Substituted Nitrile N-Oxides with TNP

Nitrile Oxide Substituent (R)Reaction TypeActivation Gibbs Free Energy (kcal·mol⁻¹)Reaction CharacterRegioselectivity
-Hzw-type 32CA22.8–25.6Exergonic, IrreversibleO-C(CCl₃) interaction favored
-MeOzw-type 32CAMost favorable (lowest activation energy)Exergonic, IrreversibleO-C(CCl₃) interaction favored
-Clzw-type 32CAHigher activation energyExergonic, IrreversibleO-C(CCl₃) interaction favored
Formation of 2-Isoxazolines and their Stability

The reaction of this compound (TNP) with aryl-substituted nitrile N-oxides (NOs) proceeds via a regioselective zwitterionic-type [3+2] cycloaddition (32CA) to form 2-isoxazolines. nih.gov In these reactions, TNP acts as a very strong electrophile, while the zwitterionic NOs serve as moderate nucleophiles. nih.gov This polar reaction involves a forward electron density flux and is characterized by moderate activation Gibbs free energies, ranging from 22.8 to 25.6 kcal·mol⁻¹, and a significant exergonic character of approximately -28.4 kcal·mol⁻¹, rendering the process irreversible and kinetically controlled. nih.govresearchgate.net

The mechanism of this polar zw-type 32CA reaction is classified as a two-stage one-step process. nih.gov The formation of the C-C(NO₂) bond occurs first, and only after this bond has reached 78-83% of its final population does the formation of the second O-C(CCl₃) bond take place. nih.gov The reactivity in the series of nitrile oxides is influenced by their nucleophilic activation and the polar nature of the reaction. nih.govresearchgate.net For instance, the reaction involving the most nucleophilic MeO-substituted nitrile N-oxide is the most favorable. nih.gov

The stability of the resulting cycloadducts can be variable. nih.gov The presence of the trichloromethyl (CCl₃) group can, in some cases, strongly stabilize the heterocyclic system compared to analogues without this group. nih.gov For example, while 2,3,3-triphenyl-4-nitroisoxazolidine is known to be unstable, the structurally similar 2,3,3-triaryl-4-nitro-5-trichloromethylisoxazolidines exhibit significantly higher thermal stability, melting at 106–195 °C without decomposition. nih.gov

Table 1: Thermodynamic Data for the [3+2] Cycloaddition between Nitrile N-Oxides and this compound

Parameter Value Range Unit
Activation Enthalpy (ΔH‡) 8.4 - 12.6 kcal·mol⁻¹
Reaction Enthalpy (ΔHr) -43.8 to -44.6 kcal·mol⁻¹
Activation Gibbs Free Energy (ΔG‡) 22.8 - 26.8 kcal·mol⁻¹
Reaction Gibbs Free Energy (ΔGr) -28.3 to -28.9 kcal·mol⁻¹

Data sourced from theoretical studies on the cycloaddition reactions. nih.gov

Reactions with Azomethine Ylides

This compound serves as a reactive 2π-electron component in [3+2] cycloaddition reactions with azomethine ylides to produce pyrrolidine (B122466) adducts. nih.govsci-rad.com The reaction between trans-3,3,3-trichloro-1-nitroprop-1-ene and N-methyl azomethine ylide, for example, proceeds efficiently under mild conditions. sci-rad.comicm.edu.plresearchgate.net This process leads to the formation of (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine with a high yield. sci-rad.comresearchgate.net The high reactivity of the nitroalkene, which is activated by the electron-withdrawing nitro and trichloromethyl groups, facilitates the cycloaddition. sci-rad.com The formation of the five-membered pyrrolidine ring is a key outcome of this synthetic strategy. nih.govsci-rad.com

The [3+2] cycloaddition reaction between trans-3,3,3-trichloro-1-nitroprop-1-ene and N-methyl azomethine ylide is highly stereoselective. sci-rad.comicm.edu.pl Experimental and computational studies have shown that the reaction yields (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine as a single reaction product. sci-rad.comicm.edu.plresearchgate.net This indicates a specific stereochemical pathway is followed, leading to a well-defined relative configuration of the substituents on the newly formed pyrrolidine ring. The polar nature of the reaction likely plays a crucial role in determining this stereochemical outcome. sci-rad.comresearchgate.net

Reactions in Superacidic Media

The reactivity of this compound in superacidic media reveals unique transformation pathways, leading to the formation of complex molecular architectures. The highly acidic environment facilitates the generation of reactive cationic intermediates, which are central to the observed chemical changes.

In the presence of a superacid such as trifluoromethanesulfonic acid (CF3SO3H), this compound reacts with arenes to produce (Z)-3,3,3-trihalogeno-1,2-diarylpropan-1-one oximes. researchgate.net This reaction proceeds at room temperature and typically completes within an hour, affording the oxime products in yields ranging from 23% to 99%. researchgate.net The general transformation involves the addition of two aryl groups across the double bond of the nitropropene, with subsequent conversion of the nitro group into an oxime.

The reaction is general for various 3,3,3-trihalogeno-1-nitropropenes (halogen = F, Cl, Br) and a range of aromatic compounds. researchgate.net The structure of the resulting oximes, specifically those with an ortho-substituent on one of the aryl rings, can lead to the existence of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. researchgate.net

A representative set of reactants and the corresponding yields of the oxime products are presented in the table below.

Halogen (in C(Hal)3)AreneYield (%)
ClToluene91
ClAnisole99
ClBiphenyl85
BrToluene88
FAnisole75

Table 1: Yields of (Z)-3,3,3-Trihalogeno-1,2-diarylpropan-1-one Oximes from the reaction of C(Hal)3CH=CHNO2 with various arenes in CF3SO3H. researchgate.net

The mechanism of the formation of 3,3,3-trihalogeno-1,2-diarylpropan-1-one oximes in superacid has been investigated through NMR studies and DFT calculations, which have provided evidence for the involvement of several cationic intermediates. researchgate.net The initial step is the protonation of the nitro group of the nitropropene by the superacid. This is followed by the addition of a first arene molecule to the carbon atom adjacent to the trihalogenomethyl group. The resulting intermediate then reacts with a second arene molecule at the carbon bearing the protonated nitro group. A subsequent rearrangement and hydrolysis lead to the final oxime product.

These studies have been crucial in elucidating the stepwise nature of the reaction and understanding how the superacid medium orchestrates this complex transformation. The cationic species generated are highly reactive and their behavior dictates the final product structure.

Other Cycloaddition and Addition Reactions

Beyond its reactivity in superacids, this compound is a versatile substrate for various cycloaddition and nucleophilic addition reactions, owing to its electron-deficient double bond.

While specific studies on the Diels-Alder reactions of the (Z)-isomer are not extensively detailed, the reactivity of the corresponding (E)-isomer provides significant insight into its potential. The reaction of (E)-3,3,3-trichloro-1-nitroprop-1-ene with cyclopentadiene (B3395910) has been shown to have a polar character. tubitak.gov.trtubitak.gov.tr This suggests that the reaction likely proceeds through an asynchronous transition state, and in some cases, a stepwise mechanism involving a zwitterionic intermediate can be competitive, especially with highly electrophilic alkenes. tubitak.gov.trmdpi.com

The global electrophilicity index (ω) of (E)-3,3,3-trichloro-1-nitroprop-1-ene is reported to be 3.27 eV, which is a high value indicative of a strong electrophile. tubitak.gov.tr This high electrophilicity strongly supports its potential as a dienophile in polar Diels-Alder reactions. tubitak.gov.trtubitak.gov.tr The reaction with cyclopentadiene yields a mixture of stereoisomeric 5-endo-nitro-6-exo-trichloromethyl and 5-exo-nitro-6-endo-trichloromethylnorbornenes. tubitak.gov.tr It is reasonable to expect that the (Z)-isomer would exhibit similar reactivity, participating as a potent dienophile in [4+2] cycloaddition reactions.

The electron-withdrawing nature of both the nitro and the trichloromethyl groups renders the double bond of this compound highly susceptible to nucleophilic attack. This reactivity is characteristic of nitroalkenes, which are widely used as Michael acceptors in organic synthesis.

The conjugate addition of nucleophiles is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A variety of nucleophiles, including enamines, can react with trichloronitropropene derivatives. researchgate.netresearchgate.net For instance, the reactions of (E)-3,3,3-trichloro-1-nitropropene with cyclohexanone (B45756) enamines can lead to the formation of bicyclo[4.2.0]octanes or trisubstituted enamines, depending on the reaction conditions. researchgate.net These products can exist in a ring-chain tautomeric equilibrium. researchgate.net

The high electrophilicity of this compound makes it a valuable building block in the synthesis of complex molecules. The addition of nucleophiles provides a direct route to functionalized alkanes, which can be further elaborated into a wide range of target structures. The nitro group itself can be transformed into other functional groups, such as amines or carbonyls, further enhancing the synthetic utility of the initial adducts.

Mechanistic Investigations of Reactions Involving Z 3,3,3 Trichloro 1 Nitroprop 1 Ene

Molecular Electron Density Theory (MEDT) Studies

Molecular Electron Density Theory (MEDT) has been instrumental in elucidating the reactivity and reaction mechanisms of (Z)-3,3,3-trichloro-1-nitroprop-1-ene, often abbreviated as TNP, in various chemical transformations, particularly in cycloaddition reactions. nih.govnih.govresearchgate.net This theoretical framework focuses on the changes in electron density to understand chemical reactivity, providing deeper insights than models based solely on molecular orbital interactions.

Within the MEDT framework, conceptual DFT reactivity indices are used to characterize the electronic properties of molecules. In reactions involving this compound (TNP), analysis of its electronic chemical potential (μ) and global electrophilicity index (ω) reveals its powerful electrophilic nature. nih.govresearchgate.net The electronic chemical potential of TNP is significantly low (−5.84 eV), indicating its high capacity to accept electron density from a nucleophilic species. nih.gov

The global electrophilicity (ω) of TNP has been calculated to be 3.27 eV, classifying it as a very strong electrophile. nih.govresearchgate.net This strong electrophilic character is attributed to the presence of the electron-withdrawing trichloromethyl (–CCl₃) and nitro (–NO₂) groups. nih.govresearchgate.net

In the context of [3+2] cycloaddition reactions with a series of aryl-substituted nitrile N-oxides, TNP acts as the electrophile, while the nitrile N-oxides behave as moderate nucleophiles. nih.govnih.gov The nucleophilicity (N) indices of the nitrile N-oxides range from 2.07 eV to 3.24 eV. nih.gov The reaction involving the most nucleophilic methoxy-substituted nitrile N-oxide was found to be the most favorable, highlighting the importance of the nucleophile's strength in these polar reactions. nih.govnih.gov

CompoundElectronic Chemical Potential (μ)Chemical Hardness (η)Global Electrophilicity (ω)Global Nucleophilicity (N)
TNP 2-5.845.203.271.18
p-MeO-Ph-CNO 1b-3.425.841.193.24
p-Me-Ph-CNO 1a-3.605.771.313.06
p-F-Ph-CNO 1c-3.926.011.492.74
p-Cl-Ph-CNO 1d-4.235.731.832.43
p-NO₂-Ph-CNO 1e-5.044.103.152.07

Data sourced from a B3LYP/6-31G(d) level study. nih.gov

The polar character of reactions involving TNP is quantified by the Global Electron Density Transfer (GEDT), which measures the net electron flow from the nucleophile to the electrophile at the transition state. In the [3+2] cycloaddition reactions between TNP and aryl-substituted nitrile N-oxides, the GEDT values range from 0.11 to 0.15 e. nih.gov These values, while not excessively large, confirm that the reactions have a polar character and proceed via a forward electron density flux from the nitrile N-oxide to the TNP. nih.govnih.gov A direct relationship has been observed between the polarity and reactivity in this series; reactions with a stronger polar character exhibit lower activation energies. nih.gov

Local reactivity is analyzed using Parr functions, which identify the most nucleophilic and electrophilic centers within a molecule. For TNP, analysis of the electrophilic Parr functions (Pₖ⁺) is crucial. nih.gov These calculations pinpoint the specific atoms most susceptible to nucleophilic attack, providing a rationale for the observed regioselectivity in cycloaddition reactions. nih.govmdpi.com In polar processes, the most favorable reaction pathway is typically initiated by the interaction between the most electrophilic center of one reagent and the most nucleophilic center of the other. nih.gov

Reaction Mechanism Elucidation: Concerted vs. Stepwise Processes

The mechanism of cycloaddition reactions involving this compound can vary significantly depending on the reacting partner, shifting between concerted and stepwise pathways.

Theoretical studies have shown that the mechanism of [3+2] cycloadditions with TNP is highly dependent on the 1,3-dipole used.

In the case of reactions with aryl-substituted nitrile N-oxides, MEDT studies conclude that the process follows a two-stage one-step mechanism . nih.govnih.govresearchgate.net This means the reaction proceeds through a single transition state, but the formation of the two new single bonds is highly asynchronous. Specifically, the carbon-carbon bond is formed before the carbon-oxygen bond. nih.govnih.gov Despite the polar nature of the reaction, no stable zwitterionic intermediate is formed along this pathway. nih.gov

Conversely, compelling evidence for a stepwise zwitterionic mechanism has been found in the reaction of TNP with certain nitrones. mdpi.comresearchgate.net For example, the reaction between (Z)-C-(9-anthracene)-N-arylonitrones and (E)-3,3,3-trichloro-1-nitroprop-1-ene proceeds through a mechanism where the first step is the formation of a zwitterionic intermediate. mdpi.com This pathway is favored due to the strong polar interactions between the reactants, which facilitate the initial bond formation to create the intermediate. mdpi.com Similarly, a stepwise zwitterionic mechanism was documented for the reaction of (Z)-C-(3,4,5-trimethoxyphenyl)-N-methylnitrone with a related compound, (Z)-3,3,3-trichloro-1-bromo-1-nitroprop-1-ene. researchgate.net The presence of bulky and electronically distinct substituents on the reactants appears to favor the formation of these stepwise intermediates. mdpi.com

The geometry of the transition state (TS) provides critical information about the reaction mechanism. In the one-step cycloaddition of TNP with nitrile N-oxides, the transition states are found to be highly asymmetric. nih.gov For the more favorable ortho pathway, the distance between the reacting atoms that will form the two new bonds differs significantly. The forming C-C bond is substantially shorter than the forming C-O bond at the TS, with an asymmetry (Δd) of 0.155 Å. nih.gov This high degree of asynchronicity is characteristic of a two-stage, one-step process where bond formation is not simultaneous. nih.govnih.gov

The polarization of the transition state is a direct consequence of the polar nature of the reaction. The significant electron density transfer from the nucleophile to the electrophile, as measured by GEDT, leads to a polarized TS. nih.gov This polarization is a key factor in lowering the activation energy of these reactions. nih.govmdpi.com The trend in activation energies across a series of reactions with different nitrile N-oxides follows the trend in the polar character of the reactions; the stronger the polarity, the lower the activation barrier. nih.gov

While many cycloadditions involving TNP are concerted, specific cases demonstrate the formation and influence of zwitterionic intermediates. The reaction of TNP with (Z)-C-(9-anthracene)-N-arylonitrones is a clear example where a stepwise mechanism is operative, implying the formation of a zwitterionic intermediate as the first step. mdpi.com The formation of a sterically crowded product in a completely regio- and stereo-selective manner supports a highly asynchronous approach of the reactants, consistent with the formation of an intermediate. mdpi.comresearchgate.net The polar nature of the interaction between the highly electrophilic TNP and the nucleophilic nitrone stabilizes this intermediate, making the stepwise pathway favorable over a concerted one. mdpi.com

The stability of the initial products or intermediates can also influence the reaction outcome. In the [3+2] cycloaddition of TNP with diaryldiazomethanes, unstable 5-nitro-Δ¹-pyrazolines are formed. researchgate.net These initial cycloadducts can be considered transient intermediates, as they undergo a rare and spontaneous dehydrochlorination under mild conditions to yield more stable products. researchgate.net This subsequent rapid transformation highlights the variable stability of the five-membered heterocyclic systems formed from TNP. nih.gov

Bonding Evolution Theory (BET) Analyses of Bond Formation

Bonding Evolution Theory (BET) provides a powerful framework for elucidating the detailed molecular mechanism of bond formation and cleavage during a chemical reaction by analyzing the topology of the Electron Localization Function (ELF). researchgate.net In the context of [3+2] cycloaddition (32CA) reactions involving this compound, BET analysis reveals a highly asynchronous, non-concerted process. nih.gov

For the reaction of this compound with aryl-substituted nitrile N-oxides, the mechanism is characterized as a two-stage, one-step process. nih.govresearchgate.net The analysis indicates that despite the most favorable two-center interaction occurring between the oxygen atom of the nitrile N-oxide and the carbon atom bearing the trichloromethyl group, the formation of the C-C single bond between the carbon of the nitrile N-oxide and the nitro-bearing carbon of the propene occurs first. nih.govresearchgate.net

The process of bond formation is initiated by the approach of the reactants, leading to the creation of pseudoradical centers on the atoms involved in the newly forming bonds. researchgate.net The first C-C bond is established when the distance between the carbon atoms is approximately 1.97 Å. The formation of the second bond, the O-C bond, takes place subsequently at an O-C distance of about 1.76 Å. A key finding from the BET study is that the formation of this second O-C bond commences only after the first C-C bond has achieved approximately 80% of its final electron population, confirming the two-stage nature of this one-step mechanism. nih.gov This detailed mechanistic insight underscores that the reaction, while concerted (one-step), is far from synchronous.

Regioselectivity and Stereoselectivity Determinants

The regioselectivity of reactions involving this compound is predominantly governed by electronic factors, stemming from its distinct electrophilic character. nih.govresearchgate.net The presence of two potent electron-withdrawing groups, the trichloromethyl (-CCl₃) and nitro (-NO₂) groups, renders the double bond highly electron-deficient, making the compound a very strong electrophile. nih.govresearchgate.net

In polar [3+2] cycloaddition reactions, such as those with aryl-substituted nitrile N-oxides, the interaction between the most nucleophilic center of the dipole and the most electrophilic center of the dipolarophile dictates the outcome. researchgate.net Molecular Electron Density Theory (MEDT) and Conceptual DFT analyses, including the use of Parr functions, have been employed to identify these centers. nih.govmdpi.com For this compound, the most electrophilic center is the β-carbon atom of the nitrovinyl moiety. researchgate.net Consequently, the reaction is initiated by the attack of the most nucleophilic atom of the reacting partner on this site. researchgate.net

Studies with a series of nitrile N-oxides demonstrated that reactivity is enhanced with more nucleophilic reagents; the reaction involving the most nucleophilic methoxy-substituted nitrile N-oxide was found to be the most favorable. nih.govresearchgate.net The calculated energy profiles show a clear preference for one regioisomer (the ortho product), with the transition states leading to the alternative (meta) isomer being significantly higher in energy. nih.gov This high regioselectivity, predicted theoretically, is in excellent agreement with experimental results where only one product is observed. nih.gov The differences in reactivity across the series of nitrile N-oxides are attributed to their varying nucleophilic activation and the polar character of the reactions, rather than any fundamental change in the mechanism. nih.govresearchgate.net Steric factors, while often influential, appear to be secondary to these dominant electronic interactions in determining the regiochemistry of these specific cycloadditions. nih.gov

The (E)-isomer of 3,3,3-trichloro-1-nitroprop-1-ene exhibits a similar reactivity profile to its (Z)-counterpart, primarily acting as a potent electrophile in cycloaddition reactions. mdpi.comresearchgate.net Like the (Z)-isomer, its reactions are characterized by high polarity and are typically fully regioselective. researchgate.net For instance, in [3+2] cycloaddition reactions with diaryldiazomethanes and N-(4-bromophenyl)-C-arylnitrylimines, the (E)-isomer yields a single regioisomeric product. mdpi.comresearchgate.net

Theoretical studies on the (E)-isomer confirm that its electrophilicity is substantial, with a calculated global electrophilicity index (ω) of 3.27 eV, classifying it as a super-strong electrophile. researchgate.net Analysis of the electrophilic Parr functions for the (E)-isomer identifies the β-carbon atom of the nitrovinyl group as the most electrophilic center, which directs the regiochemical outcome of its reactions. mdpi.com This is analogous to the electronic behavior observed for the (Z)-isomer.

While both isomers undergo highly regioselective, polar cycloadditions, the specific reaction partners and conditions reported in the literature differ, making a direct quantitative comparison of reaction rates challenging. However, the underlying mechanistic principle for both isomers is the same: the reaction course is dictated by the favorable electronic interaction between the nucleophilic center of the reacting partner and the electrophilic β-carbon of the trichloronitropropene backbone. nih.govmdpi.com The primary mechanistic pathway for these cycloadditions is a one-step, asynchronous process for both isomers when reacting with similar dipoles. nih.govresearchgate.net Any subtle differences in activation barriers or reaction kinetics between the two isomers would likely arise from the different steric environments presented by the cis versus trans orientation of the bulky -CCl₃ and -NO₂ groups relative to the carbon-carbon double bond.

Kinetic Studies and Activation Parameters

Quantitative kinetic studies provide the Gibbs free energies of activation (ΔG‡), which are inversely related to the reaction rate constant. For the 32CA reactions between this compound and a series of aryl-substituted nitrile N-oxides, the activation Gibbs free energies were found to be moderate, falling within a narrow range of 22.8 to 25.6 kcal·mol⁻¹. researchgate.netmdpi.com While specific rate constants (k) were not reported in these studies, the ΔG‡ values serve as a reliable measure of the kinetic feasibility of the reactions, with the observed trend in ΔG‡ correlating with the nucleophilicity of the nitrile N-oxide. nih.gov

Activation Gibbs Free Energies for the [3+2] Cycloaddition of this compound with Various Nitrile N-Oxides. researchgate.netmdpi.com
Nitrile N-Oxide SubstituentActivation Gibbs Free Energy (ΔG‡) (kcal·mol⁻¹)
MeO- (Methoxy)22.8
Me- (Methyl)~23-24
F- (Fluoro)~24-25
Cl- (Chloro)~25-25.6
NO₂- (Nitro)25.6

The activation parameters, including activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provide deeper insight into the transition state of a reaction. For the [3+2] cycloaddition reactions of this compound, these parameters have been determined through computational studies. mdpi.com

The activation enthalpies for these reactions are relatively low, ranging from 8.4 to 12.6 kcal·mol⁻¹. mdpi.com This low enthalpic barrier is consistent with the strong polar, electron-donating/accepting nature of the reactants, which stabilizes the transition state.

Activation Parameters for the [3+2] Cycloaddition of this compound. mdpi.com
ParameterValue RangeImplication
Activation Enthalpy (ΔH‡)8.4 – 12.6 kcal·mol⁻¹Favorable; low energy barrier due to strong polar interactions.
Activation Entropy (ΔS‡)Unfavorable (Negative)Unfavorable; loss of molecular freedom in the bimolecular transition state.
Activation Gibbs Free Energy (ΔG‡)22.8 – 26.8 kcal·mol⁻¹Moderate overall barrier, allowing the reaction to proceed at a measurable rate.

Solvent Effects on Reaction Kinetics and Mechanisms

The electronic characteristics of the reactants have a more decisive impact on the reaction's progression than steric factors. researchgate.net For instance, the reaction between (E)-3,3,3-trichloro-1-nitroprop-1-ene and triphenylnitrone in a toluene (B28343) solution proceeds at a notable rate at room temperature. researchgate.net This reactivity is attributed to the electrophilic nature of the nitroalkene. researchgate.net

Theoretical studies, employing Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), have further elucidated the polar nature of these cycloaddition reactions. researchgate.netresearchgate.net Computational models have considered the effect of solvents, such as tetrahydrofuran (B95107) (THF), by using polarizable continuum models (PCM) to simulate the solvent environment. researchgate.net These theoretical approaches have been instrumental in understanding the molecular mechanism and the stability of the resulting cycloadducts. researchgate.netnih.gov

The stability of the cycloadducts formed in reactions involving 3,3,3-trichloro-1-nitroprop-1-ene can be quite variable and is influenced by the molecular structure. researchgate.netnih.gov In some instances, the presence of the trichloromethyl group provides significant stabilization to the heterocyclic products. researchgate.netnih.gov

The following interactive table provides representative kinetic data for the [3+2] cycloaddition reaction of (E)-3,3,3-trichloro-1-nitroprop-1-ene with a ketonitrone in a nonpolar solvent, highlighting the activation parameters that suggest a concerted mechanism.

SolventReactant 2Temperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)Activation Enthalpy (ΔH‡) (kJ/mol)Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹)
TolueneTriphenylnitrone2573.7435.8 ± 0.9-144.11 ± 3.6
TolueneFluorenonitrone70-36.9 ± 1.1-147.11 ± 4.4

Data sourced from kinetic studies on the [3+2] cycloaddition reactions. researchgate.net The rate constant for fluorenonitrone was not explicitly stated but required a higher temperature to achieve a comparable rate to triphenylnitrone.

The large negative values for the entropy of activation are characteristic of highly ordered transition states, which is consistent with a concerted, rather than a stepwise, zwitterionic mechanism. researchgate.net Further research across a broader range of solvents with varying polarities would provide a more comprehensive quantitative understanding of the solvent effects on the kinetics of reactions involving this compound.

Theoretical Chemistry and Computational Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a important tool in elucidating the electronic structure and reactivity of (Z)-3,3,3-trichloro-1-nitroprop-1-ene, often abbreviated as TNP. nih.govmdpi.com Computational studies, particularly within the framework of Molecular Electron Density Theory (MEDT), have provided deep insights into its role in chemical reactions, such as [3+2] cycloadditions. nih.govmdpi.comresearchgate.net

DFT calculations have been employed to determine the optimized geometries of this compound and the various transition states (TSs) and products it forms in reactions. nih.govresearchgate.net For instance, in the study of its [3+2] cycloaddition (32CA) with nitrile N-oxides, the geometries of the regioisomeric transition states were optimized. nih.gov These calculations revealed specific bond distances at the transition state; for the more favorable ortho TSs, the average O1-C4 distance was found to be 2.074 Å, and the average C3-C5 distance was 2.234 Å. nih.gov For the meta TSs, the average distances were 2.133 Å for the O1-C5 bond and 2.184 Å for the C3-C4 bond. nih.gov

The electronic structure of TNP is characterized by the strong electron-withdrawing effects of both the trichloromethyl (-CCl₃) and nitro (-NO₂) groups. researchgate.net This electronic configuration is fundamental to its reactivity profile. researchgate.netresearchgate.net

Intrinsic Reaction Coordinate (IRC) calculations have been instrumental in confirming the reaction pathways for processes involving this compound. In its polar, zwitterionic-type (zw-type) [3+2] cycloaddition reactions with nitrile N-oxides, IRC analysis has shown that the reaction proceeds via a two-stage, one-step mechanism. nih.govresearchgate.net This means that although the process occurs in a single kinetic step, the formation of the two new single bonds is asynchronous. nih.gov Specifically, the C-C(NO₂) bond forms first, and only after this bond has reached a significant portion of its final population (78-83%), does the formation of the second O-C(CCl₃) bond take place. nih.gov

The thermodynamics and kinetics of reactions involving TNP have been quantified using DFT calculations. For the [3+2] cycloaddition reactions with a series of aryl-substituted nitrile N-oxides, the process is characterized by moderate activation Gibbs free energies, which range from 22.8 to 25.6 kcal·mol⁻¹. nih.govmdpi.comresearchgate.net These reactions are also highly exergonic, with a calculated energy release of approximately -28.4 kcal·mol⁻¹, rendering them irreversible and kinetically controlled. nih.govmdpi.comresearchgate.net The most favorable reaction pathway is typically observed with the most nucleophilic reaction partner. nih.govmdpi.comresearchgate.net

Quantum Chemical Descriptors and Reactivity Indices

Conceptual DFT (CDFT) provides a framework for understanding the reactivity of molecules through various indices. These descriptors have been calculated for this compound to rationalize its behavior in polar reactions. nih.govmdpi.com

Analysis of CDFT reactivity indicators firmly establishes the electrochemical character of this compound. It is classified as a very strong or "super-strong" electrophile. nih.govmdpi.commdpi.com In contrast, it is considered a marginal nucleophile. mdpi.com This pronounced electrophilic character is a direct consequence of the powerful electron-withdrawing groups attached to the propenyl backbone. researchgate.net

CompoundElectrophilicity Index (ω) in eVNucleophilicity Index (N) in eVClassification
(E)-3,3,3-trichloro-1-nitroprop-1-ene3.270.66Super-strong Electrophile, Marginal Nucleophile mdpi.com

To identify the most reactive sites within the this compound molecule for nucleophilic attack, electrophilic Parr functions (P_k⁺) have been calculated. nih.govmdpi.commdpi.com This analysis reveals that the most electrophilic center is the β-carbon atom (Cβ) of the double bond. mdpi.com This finding is crucial for predicting the regioselectivity of cycloaddition reactions, as it indicates that this carbon atom is the primary site for interaction with the most nucleophilic center of a reaction partner. nih.govmdpi.com

CompoundReactive CenterElectrophilic Parr Function (P_k⁺)Significance
(E)-3,3,3-trichloro-1-nitroprop-1-ene0.278Most electrophilic center, dictates regioselectivity mdpi.com

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a powerful quantum chemical tool that provides a straightforward connection between the electron density distribution and the chemical structure of a molecule. nih.gov It is used to analyze the electronic structure of this compound, also referred to as trichloronitropropene (TNP), particularly in the context of its reactivity in cycloaddition reactions. nih.gov

The topological analysis of the ELF partitions the molecule's space into basins of attractors, which can be visualized as the regions corresponding to atomic cores, covalent bonds, and lone pairs. This method offers a detailed picture of the electron distribution. For instance, in a study of its reaction with nitrile N-oxides, the electronic structure of TNP was characterized through this topological analysis of the ELF, providing crucial insights into its reactive nature. nih.gov This analysis helps to construct a Lewis-like structure from the electron density, clarifying the nature of the bonding within the molecule.

Computational Validation of Experimental Findings

Computational chemistry plays a crucial role in validating and explaining experimental results observed for this compound. Through methods like the Molecular Electron Density Theory (MEDT), researchers can model chemical reactions and predict their outcomes, which can then be compared against laboratory findings. nih.govnih.gov

In the study of [3+2] cycloaddition (32CA) reactions between a series of nitrile N-oxides and TNP, a combination of experimental and theoretical approaches was employed. nih.govresearchgate.net The experimental results showed that these reactions were completely regioselective, yielding only one specific isomer (the ortho cycloadduct). nih.gov Computational analysis provided a robust validation for this observation.

Regioselectivity Prediction: The theoretical analysis of the Parr functions, which identify the most nucleophilic and electrophilic sites on the reactants, correctly predicted the observed experimental regioselectivity. nih.govnih.gov The calculations showed that the most favorable interaction would be between the oxygen atom of the nitrile N-oxide and the carbon atom of TNP that is bonded to the trichloromethyl group (CCl₃). nih.gov

Energy Profile Analysis: Furthermore, the calculated energy profiles for the reaction pathways provided a quantitative explanation for the experimental outcome. The Gibbs free energy of activation was calculated for both possible regioisomeric pathways (ortho and meta). The results consistently showed that the transition states leading to the ortho products were lower in energy than those leading to the meta products. nih.gov This energy difference quantitatively confirms that the formation of the ortho isomer is kinetically favored, which is in "clear agreement with the experimental outcomes". nih.gov

Structural Analysis: Computational methods also extend to validating the geometric structures of reaction products. In one study, the calculated torsion angle in the transition state structure leading to the final product was compared with the experimental X-ray diffraction data of the synthesized crystal. nih.gov This comparison between theoretical and experimental structural parameters provides further confidence in the accuracy of the computational model.

The table below summarizes key computational indices for (E)-3,3,3-trichloro-1-nitroprop-1-ene, a stereoisomer of the title compound, which classify it as a potent electrophile in polar reactions. mdpi.com

Conceptual DFT IndexValue (eV)Classification
Electronic Chemical Potential (μ)-5.84N/A
Electrophilicity Index (ω)3.27Super-strong electrophile
Nucleophilicity Index (N)0.66Marginal nucleophile

These computational studies, by successfully predicting and explaining regioselectivity, reaction kinetics, and structural details, serve as a powerful validation of the experimental findings for reactions involving 3,3,3-trichloro-1-nitroprop-1-ene. nih.govmdpi.com

Advanced Spectroscopic and Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional arrangement of atoms in a molecule. In the context of cycloaddition reactions involving 3,3,3-trichloro-1-nitroprop-1-ene, ¹H NMR is instrumental in assigning the stereochemistry of the newly formed chiral centers in the resulting heterocyclic products.

For instance, in the [3+2] cycloaddition reaction with selected nitrile N-oxides, the protons on the newly formed isoxazoline (B3343090) ring exhibit specific coupling constants (J-values). The magnitude of these coupling constants is dependent on the dihedral angle between the protons, which in turn defines their relative orientation (cis or trans). This allows for unambiguous determination of the product's stereochemistry. nih.gov

Table 1: Representative ¹H NMR Data for Stereochemical Assignment of a Reaction Product

Protons Chemical Shift (ppm) Multiplicity Coupling Constant (J Hz) Stereochemical Assignment
H-4 (Isoxazoline ring) δ Doublet J4,5 Trans

Note: δ and δ' represent typical chemical shift ranges for such protons and J4,5 is the coupling constant between them.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for accurately determining the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of precision, HR-MS allows for the calculation of a unique molecular formula.

In the analysis of reaction products of 3,3,3-trichloro-1-nitroprop-1-ene, HR-MS is used to confirm that the expected atoms have combined in the correct proportions. For example, the pseudo-molecular ion of a cycloadduct was identified with a specific m/z value, which corresponded to the proposed molecular formula of C₁₁H₈N₂O₃Cl₃. nih.gov This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: HR-MS Data for a Representative Reaction Product

Ion Calculated m/z Found m/z Molecular Formula

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For reaction products of 3,3,3-trichloro-1-nitroprop-1-ene, IR spectroscopy can confirm the presence of key functional groups from the reactants and the newly formed moieties. For example, in the isoxazoline products, characteristic absorption bands for the nitro group (NO₂), as well as vibrations corresponding to the -N-O- and -C=N- bonds within the heterocyclic ring and the C-Cl bonds of the trichloromethyl group, are readily identified. nih.gov

Table 3: Key IR Absorption Bands for Functional Group Characterization of a Reaction Product

Functional Group Wavenumber (cm⁻¹)
Nitro (NO₂) ~1560, ~1370
-N-O- Characteristic absorption
-C=N- Characteristic absorption

X-ray Crystallography of Key Intermediates and Products

X-ray crystallography provides the most definitive structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise three-dimensional model of the molecule, showing the positions of individual atoms and the bond lengths and angles between them.

For a key reaction product of 3,3,3-trichloro-1-nitroprop-1-ene, a single crystal X-ray diffraction experiment confirmed the formation of the heterocyclic structure. nih.gov This technique unequivocally established the connectivity of the atoms and the stereochemistry of the chiral centers, providing ultimate proof of the reaction's outcome. The crystallographic data also reveals details about the conformation of the molecule and its packing in the crystal lattice.

Conclusion and Future Directions in Z 3,3,3 Trichloro 1 Nitroprop 1 Ene Research

Summary of Key Mechanistic Insights

The reactivity of (Z)-3,3,3-trichloro-1-nitroprop-1-ene, often abbreviated as TNP, is largely characterized by its participation in polar cycloaddition reactions. nih.govresearchgate.net Theoretical and experimental studies, particularly within the framework of Molecular Electron Density Theory (MEDT), have provided significant insights into the mechanisms of these transformations. nih.govresearchgate.net

In [3+2] cycloaddition reactions with nitrile N-oxides, this compound acts as a potent electrophile, reacting with moderately nucleophilic nitrile N-oxides. nih.govresearchgate.net These reactions are characterized by a forward electron density flux and proceed through a two-stage, one-step mechanism . nih.govresearchgate.net A key finding is that the formation of the C-C bond precedes the formation of the O-C bond. nih.govresearchgate.net

The reaction's polar nature is a dominant factor influencing its rate and regioselectivity. nih.govresearchgate.net The high electrophilicity of the β-carbon atom of the nitroalkene dictates the regiochemical outcome of the cycloaddition. mdpi.com The presence of the electron-withdrawing trichloromethyl and nitro groups significantly activates the double bond for nucleophilic attack.

These cycloaddition reactions are typically irreversible due to their exergonic nature, leading to kinetically controlled products. nih.govresearchgate.net The stability of the resulting cycloadducts can be highly variable, with the trichloromethyl group in some instances imparting significant stability to the heterocyclic systems compared to analogues without this group. nih.gov

Unresolved Questions and Challenges in Stereoselective Synthesis

Despite the significant progress in understanding the reactivity of this compound, achieving high levels of stereoselectivity in its reactions remains a considerable challenge. The majority of reported cycloaddition reactions involving this substrate result in the formation of racemic mixtures of enantiomers. For instance, X-ray crystallographic analysis of a cycloadduct formed from a [3+2] cycloaddition revealed the presence of both (R,R) and (S,S) enantiomers. researchgate.net

Several factors contribute to the difficulty in controlling the stereochemical outcome:

High Reactivity: The inherent high reactivity of the activated double bond in this compound can make it difficult to impose subtle stereochemical controls.

Planar Nature of the Double Bond: The prochiral nature of the alkene allows for attack from either face with similar probability in the absence of a chiral directing group or catalyst.

Lack of Chiral Auxiliaries and Catalysts: The current body of literature on this compound lacks extensive studies on the application of chiral auxiliaries or asymmetric catalysts to induce stereoselectivity in its reactions.

Overcoming these challenges will require the development of novel catalytic systems or the strategic incorporation of chiral moieties into the reaction partners to effectively bias the formation of one stereoisomer over the other. The exploration of organocatalysis, transition-metal catalysis with chiral ligands, and the use of chiral solvents or additives could provide avenues for achieving the desired stereocontrol.

Emerging Research Avenues for Novel Transformations

The established reactivity of this compound as a versatile building block opens up numerous avenues for the synthesis of novel and complex molecular architectures. A primary area of emerging research lies in the expansion of its participation in a wider range of cycloaddition reactions and other transformations.

The synthesis of highly substituted heterocyclic compounds, such as isoxazolines and pyrazolines, through [3+2] cycloaddition reactions with various 1,3-dipoles is a particularly fruitful area. nih.govmdpi.commdpi.com These heterocyclic motifs are prevalent in biologically active molecules, suggesting the potential for creating new therapeutic agents. nih.gov

Furthermore, the unique electronic properties of this compound make it an interesting substrate for other types of reactions, including:

Michael Additions: The electron-deficient double bond is susceptible to conjugate addition by a variety of nucleophiles, enabling the introduction of the trichloromethyl-nitroethyl moiety into diverse molecular frameworks.

Domino and Tandem Reactions: The reactive nature of the initial adducts could be harnessed in sequential reactions to rapidly build molecular complexity from simple starting materials.

Reactions with Enamines: The reaction with enamines can lead to the formation of nitroalkylated enamines, which can be further hydrolyzed to yield γ-nitro ketones, demonstrating its utility in constructing functionalized acyclic systems. libretexts.org

Potential for Functional Material Design and Advanced Chemical Synthesis

The incorporation of both a trichloromethyl group and a nitro group into a single molecule imparts unique properties that can be exploited in the design of functional materials and as a platform for advanced chemical synthesis. The trichloromethyl group is known to enhance properties such as lipophilicity and metabolic stability in bioactive molecules. nih.gov

The high density of functional groups in molecules derived from this compound provides multiple handles for further chemical modification. This allows for the diversification of the initial products and the creation of libraries of compounds for screening in various applications.

The potential applications of these compounds span several fields:

Agrochemicals: Nitro-containing compounds have a long history of use in agriculture, and the unique substitution pattern of this compound derivatives could lead to the discovery of new herbicides or pesticides.

Pharmaceuticals: The resulting heterocyclic and acyclic structures can serve as scaffolds for the development of new drugs. The isoxazoline (B3343090) core, for example, is found in a variety of medicinally important compounds. nih.gov

Materials Science: The polar nature of the C-Cl and C-NO2 bonds could be utilized in the design of materials with specific electronic or optical properties.

Chemical Compounds Mentioned

Compound NameMolecular Formula
This compoundC₃H₂Cl₃NO₂
Nitrile N-oxidesR-CNO
IsoxazolinesC₃H₅NO
PyrazolinesC₃H₆N₂
γ-Nitro ketonesRCOCH₂CH(NO₂)R'
EnaminesR₂C=CRNR₂'
2,3,3-triphenyl-4-nitroisoxazolidineC₂₁H₁₈N₂O₃
2,3,3-triaryl-4-nitro-5-trichloromethylisoxazolidinesVaries with aryl groups
DiphenyldiazomethaneC₁₃H₁₀N₂
3,3-diphenyl-4-(dichloromethylene)-5-nitropyrazolineC₁₆H₁₁Cl₂N₃O₂
N-(4-bromophenyl)-C-arylnitrylimineVaries with aryl groups
1-(4-bromophenyl)-3-phenyl-5-nitropyrazoleC₁₅H₁₀BrN₃O₂
Nitromethane (B149229)CH₃NO₂
Chloral (B1216628) hydrate (B1144303)C₂H₃Cl₃O₂

Reaction Data

Reaction TypeReactantsActivation Gibbs Free Energy (kcal·mol⁻¹)Reaction Gibbs Free Energy (kcal·mol⁻¹)Key Mechanistic Feature
[3+2] CycloadditionThis compound and Aryl-substituted Nitrile N-oxides22.8–25.6~ -28.4Polar, two-stage, one-step mechanism

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